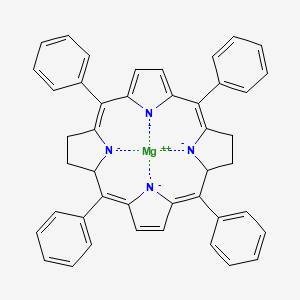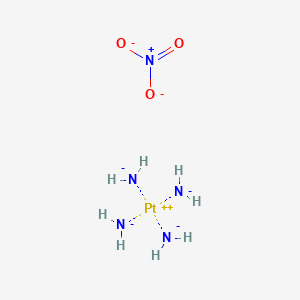
Chromium 2-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chromium 2-ethylhexanoate can be synthesized through the reaction of chromium salts with sodium 2-ethylhexanoate in either an organic solvent or water . Another method involves the mechanochemical interaction of chromium(III) chloride with sodium 2-ethylhexanoate without a solvent, followed by heating the reaction mixture . The purity and method of preparation can significantly influence the productivity and selectivity of the compound in typical ethylene trimerization reactions .
Chemical Reactions Analysis
Chromium 2-ethylhexanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used in catalytic systems for ethylene trimerization, where it reacts with triethylaluminum and other reagents . The major products formed from these reactions are linear alpha olefins, particularly 1-hexene . The compound can also form complexes with bidentate nitrogen-containing ligands, which are used in ethylene polymerization and oligomerization .
Scientific Research Applications
Chromium 2-ethylhexanoate has a wide range of scientific research applications. In chemistry, it is used as a catalyst for ethylene trimerization, which is an important process in the production of linear alpha olefins . In biology and medicine, it is studied for its potential use in various catalytic processes and its interactions with biological molecules . In industry, it is used in the production of polyethylene and other polymers . The compound’s ability to form complexes with various ligands makes it a valuable tool in research and industrial applications .
Mechanism of Action
The mechanism of action of chromium 2-ethylhexanoate involves its role as a catalyst in ethylene trimerization. The compound forms a complex with triethylaluminum and other reagents, which facilitates the trimerization of ethylene to form 1-hexene . The activation of this compound with triethylaluminum and 2,5-dimethylpyrrole leads to the formation of a neutral polynuclear chromium(II) carboxylate complex . Over time, this complex is partially converted into a chloro-bridged dinuclear chromium(II) pyrrolyl complex .
Comparison with Similar Compounds
Chromium 2-ethylhexanoate is similar to other chromium(III) complexes, such as chromium(III) acetylacetonate and chromium(III) chloride. it is unique in its ability to selectively trimerize ethylene to form 1-hexene . Other similar compounds include chromium(III) tris(acetylacetonate) and chromium(III) nitrate, which are also used in various catalytic processes . The unique properties of this compound, such as its high selectivity and efficiency in ethylene trimerization, make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
7329-33-1 |
|---|---|
Molecular Formula |
C8H16CrO2 |
Molecular Weight |
196.21 g/mol |
IUPAC Name |
chromium;2-ethylhexanoic acid |
InChI |
InChI=1S/C8H16O2.Cr/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
NPCUWXDZFXSRLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-cyanophenyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide](/img/structure/B12351331.png)
![6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-cyclohexyl-1,3-diazinane-2,4-dione](/img/structure/B12351336.png)








![Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B12351414.png)



